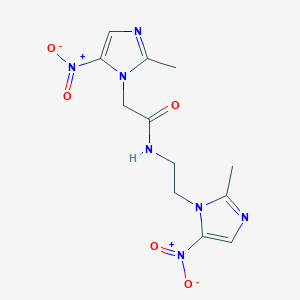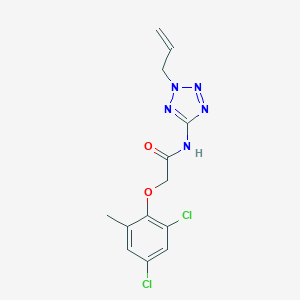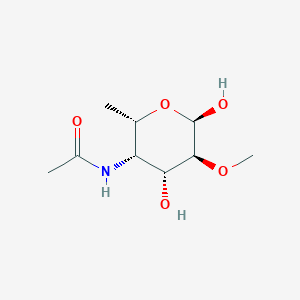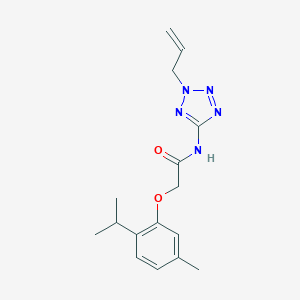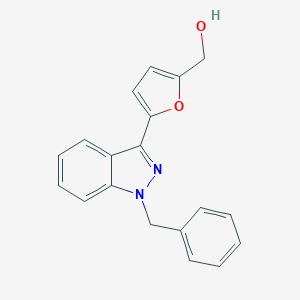
yc-1
Übersicht
Beschreibung
- YC-1 (lificiguat) was initially developed as an inhibitor of hypoxia-inducible factor 1α (HIF-1α). HIF-1α is a basic helix-loop-helix transcription factor that regulates gene expression, including VEGF (vascular endothelial growth factor), under low-oxygen conditions in tumor cells .
- This compound has since gained attention for its broader applications beyond HIF-1α inhibition.
Wissenschaftliche Forschungsanwendungen
- YC-1 hat in mehreren Bereichen vielversprechende Ergebnisse gezeigt:
Herz-Kreislauf-Erkrankungen: Ursprünglich als Inhibitor der Thrombozytenaggregation und Thrombose untersucht, hat this compound potenzielle kardiovaskuläre Anwendungen.
Krebs: This compound hemmt effektiv die Tumorinvasion und Metastasierung, was es zu einem vielseitigen Kandidaten für die Krebsbekämpfung macht.
Andere Krankheiten: Laufende Forschung untersucht die Rolle von this compound bei anderen Erkrankungen wie pulmonaler Hypertonie und neurodegenerativen Erkrankungen.
Wirkmechanismus
- This compound wirkt als löslicher Guanylatcyclase (sGC)-Aktivator, unabhängig von Stickstoffmonoxid (NO). Durch die Erhöhung des cyclic guanosine monophosphates (cGMP) moduliert es zelluläre Signalwege.
- Die genauen molekularen Ziele und Wege, über die this compound seine Wirkungen ausübt, sind noch Gegenstand intensiver Forschung.
Vorbereitungsmethoden
- Synthetic routes for YC-1 involve chemical reactions to assemble its structure. Unfortunately, specific synthetic methods and reaction conditions are not readily available in the literature.
- Industrial production methods may vary, but they likely involve scalable processes to produce this compound for research and potential therapeutic use.
Analyse Chemischer Reaktionen
- YC-1 durchläuft verschiedene Reaktionen, obwohl detaillierte Informationen zu spezifischen Reagenzien und Bedingungen begrenzt sind.
- Häufige Reaktionstypen umfassen Oxidation, Reduktion und Substitution. Die bei diesen Reaktionen gebildeten Hauptprodukte müssen noch vollständig geklärt werden.
Wirkmechanismus
- YC-1 acts as a soluble guanylyl cyclase (sGC) activator, independent of nitric oxide (NO). By increasing cyclic guanosine monophosphate (cGMP) levels, it modulates cellular signaling pathways.
- The exact molecular targets and pathways through which this compound exerts its effects remain an active area of investigation.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von YC-1 liegt in seiner Doppelfunktion als HIF-1α-Inhibitor und sGC-Aktivator.
- Ähnliche Verbindungen umfassen andere sGC-Modulatoren und HIF-1α-Inhibitoren, aber die vielseitigen Eigenschaften von this compound heben es von diesen ab.
Eigenschaften
IUPAC Name |
[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVFCKUDYMWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165635 | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170632-47-0 | |
| Record name | Lificiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lificiguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | yc-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIFICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

